2-溴-N-(2-羟基-2-(4-(三氟甲基)苯基)乙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromo, hydroxy, and trifluoromethyl groups, as well as the formation of the benzenesulfonamide moiety. A similar compound, “2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide”, has been synthesized and is commercially available . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .科学研究应用
光动力疗法的光敏剂
苯磺酰胺衍生物,特别是那些结合了溴和三氟甲基的衍生物,作为光动力疗法 (PDT) 中的光敏剂已显示出巨大的潜力。例如,已经合成和表征了用含有席夫碱的苯磺酰胺衍生物基团取代的锌酞菁,展示了良好的荧光特性、高单线态氧量子产率和合适的光降解量子产率,使其适用于癌症治疗中的 II 型光动力疗法应用 (Pişkin, Canpolat, & Öztürk, 2020)。
用于治疗应用的酶抑制
与 2-溴-N-(2-羟基-2-(4-(三氟甲基)苯基)乙基)苯磺酰胺结构相似的化合物已被探索用于对各种酶的抑制作用。N-(4-苯并噻唑-2-基)苯磺酰胺已被确定为犬尿氨酸 3-羟化酶的高亲和力抑制剂,犬尿氨酸 3-羟化酶是犬尿氨酸途径中涉及的关键酶,表明它们在研究神经元损伤后该途径的病理生理作用中的潜力 (Röver 等人,1997)。
碳酸酐酶抑制
另一个有前景的应用是抑制碳酸酐酶,碳酸酐酶参与各种生理功能,包括呼吸和 pH 值调节。苯磺酰胺衍生物已被证明是人碳酸酐酶同工型的有效抑制剂,表明它们在治疗青光眼和其他涉及碳酸酐酶活性的疾病等疾病中具有潜在的效用 (Gul 等人,2016)。
作用机制
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
The compound likely undergoes reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . The initiating step involves the loss of the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH) .
Biochemical Pathways
The compound’s structure suggests it may participate in reactions involving free radical bromination, nucleophilic substitution, and oxidation at the benzylic position .
Result of Action
The reactions it undergoes at the benzylic position could potentially lead to various biochemical changes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the rate of reaction can be influenced by the difference in electronegativity .
属性
IUPAC Name |
2-bromo-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3NO3S/c16-12-3-1-2-4-14(12)24(22,23)20-9-13(21)10-5-7-11(8-6-10)15(17,18)19/h1-8,13,20-21H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWDKWVQHJCNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。